molecular formula C12H11NO2S B14584764 N-(6-Methyl-4-oxo-4H-1-benzothiopyran-3-yl)acetamide CAS No. 61423-76-5

N-(6-Methyl-4-oxo-4H-1-benzothiopyran-3-yl)acetamide

Cat. No.: B14584764
CAS No.: 61423-76-5
M. Wt: 233.29 g/mol
InChI Key: ONFWKKINCISXRI-UHFFFAOYSA-N
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Description

3-acetylamino-6-methyl-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are analogs of chromones where the oxygen atom is replaced by a sulfur atom. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylamino-6-methyl-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromone structure.

Industrial Production Methods

Industrial production of 3-acetylamino-6-methyl-thiochromen-4-one may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-acetylamino-6-methyl-thiochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiochromones, depending on the specific reagents and conditions used.

Scientific Research Applications

3-acetylamino-6-methyl-thiochromen-4-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetylamino-6-methyl-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiochromone ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetylamino-6-methyl-thiochromen-4-one is unique due to the presence of the acetylamino and methyl groups, which enhance its reactivity and biological activity compared to other thiochromones and chromones. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

61423-76-5

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

N-(6-methyl-4-oxothiochromen-3-yl)acetamide

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-6H,1-2H3,(H,13,14)

InChI Key

ONFWKKINCISXRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)NC(=O)C

Origin of Product

United States

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